4-[(1H-indol-1-ylacetyl)amino]butanoic acid 4-[(1H-indol-1-ylacetyl)amino]butanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC16340681
InChI: InChI=1S/C14H16N2O3/c17-13(15-8-3-6-14(18)19)10-16-9-7-11-4-1-2-5-12(11)16/h1-2,4-5,7,9H,3,6,8,10H2,(H,15,17)(H,18,19)
SMILES:
Molecular Formula: C14H16N2O3
Molecular Weight: 260.29 g/mol

4-[(1H-indol-1-ylacetyl)amino]butanoic acid

CAS No.:

Cat. No.: VC16340681

Molecular Formula: C14H16N2O3

Molecular Weight: 260.29 g/mol

* For research use only. Not for human or veterinary use.

4-[(1H-indol-1-ylacetyl)amino]butanoic acid -

Specification

Molecular Formula C14H16N2O3
Molecular Weight 260.29 g/mol
IUPAC Name 4-[(2-indol-1-ylacetyl)amino]butanoic acid
Standard InChI InChI=1S/C14H16N2O3/c17-13(15-8-3-6-14(18)19)10-16-9-7-11-4-1-2-5-12(11)16/h1-2,4-5,7,9H,3,6,8,10H2,(H,15,17)(H,18,19)
Standard InChI Key UZJHKVVBDHHAQP-UHFFFAOYSA-N
Canonical SMILES C1=CC=C2C(=C1)C=CN2CC(=O)NCCCC(=O)O

Introduction

4-[(1H-indol-1-ylacetyl)amino]butanoic acid is a complex organic compound characterized by its unique structural features, which combine an indole moiety with an acetylamino group and a butanoic acid backbone. The molecular formula for this compound is C₁₄H₁₆N₂O₃, indicating a combination of aromatic and aliphatic components. The indole structure is notable for its presence in many biologically active compounds, contributing to the compound's potential pharmacological properties.

Synthesis Methods

The synthesis of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid typically involves multiple steps, which can be optimized for yield and purity. While specific synthesis protocols are not detailed in the available literature, the use of continuous flow reactors in industrial settings is suggested as a method to improve efficiency.

Biological Activity and Potential Applications

The biological activity of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid is primarily attributed to its indole structure, which is known for various pharmacological effects. Indole derivatives are often investigated for their potential as anti-inflammatory, analgesic, and anticancer agents. Studies suggest that compounds with similar structures may exhibit neuroprotective properties and influence neurotransmitter systems, making them of interest in neuropharmacology.

Table: Potential Biological Activities of Indole Derivatives

Biological ActivityDescription
Anti-inflammatoryPotential to reduce inflammation by affecting specific pathways.
AnalgesicMay provide pain relief through interaction with pain receptors.
AnticancerInvestigated for their ability to inhibit cancer cell growth.
NeuroprotectiveCould protect neuronal cells from damage, potentially treating neurodegenerative diseases.

Interaction Studies and Therapeutic Potential

Interaction studies involving 4-[(1H-indol-1-ylacetyl)amino]butanoic acid focus on its binding affinity to biological targets, such as receptors or enzymes. These studies often employ techniques like molecular docking simulations and in vitro assays to evaluate how well the compound interacts with specific proteins involved in disease pathways. Understanding these interactions can provide insights into its potential therapeutic roles.

Comparison with Similar Compounds

Several compounds share structural similarities with 4-[(1H-indol-1-ylacetyl)amino]butanoic acid, including variations with halogen substitutions or different functional groups. These comparisons highlight the uniqueness of 4-[(1H-indol-1-ylacetyl)amino]butanoic acid and its potential for distinct pharmacological profiles.

Table: Comparison of Structurally Similar Compounds

Compound NameStructural FeaturesUnique Aspects
4-{[(4-chloro-1H-indol-1-yl)acetyl]amino}butanoic acidContains a chlorine atom at the para positionMay exhibit different pharmacological properties due to halogen substitution.
4-{[(5-bromo-1H-indol-1-yl)acetyl]amino}butanoic acidBromine substitution instead of chlorinePotentially alters reactivity and biological profile.
4-amino-3-(5-chloro-1H-indol-2-yl)butanoic acidLacks acetyl group; retains indole structureServes as a simpler analog for comparative biological activity studies.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator